N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenyl)acetamide
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Overview
Description
N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of two aromatic rings, each substituted with chlorine atoms, and one of the rings also contains a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenyl)acetamide typically involves the reaction of 4-chloro-2-fluoroaniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the aromatic rings can be substituted with other functional groups.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation: Quinones and other oxidized products.
Reduction: Amines and other reduced derivatives.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-(4-chlorophenyl)acetamide: Lacks the fluorine atom, which may affect its chemical and biological properties.
N-(4-fluorophenyl)-2-(4-chlorophenyl)acetamide: Contains a fluorine atom on a different position, leading to different reactivity and applications.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2FNO/c15-10-3-1-9(2-4-10)7-14(19)18-13-6-5-11(16)8-12(13)17/h1-6,8H,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUIOIJVXAPJBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=C(C=C(C=C2)Cl)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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